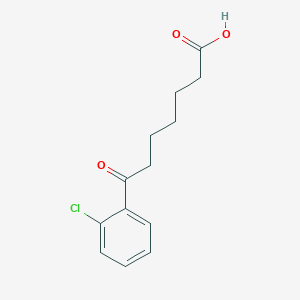

7-(2-Chlorophenyl)-7-oxoheptanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(2-chlorophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c14-11-7-5-4-6-10(11)12(15)8-2-1-3-9-13(16)17/h4-7H,1-3,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLWUQDRQZUEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645505 | |

| Record name | 7-(2-Chlorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-63-7 | |

| Record name | 2-Chloro-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Chlorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 7 2 Chlorophenyl 7 Oxoheptanoic Acid

Established Synthetic Routes to Analogous Oxoheptanoic Acids

The synthesis of the foundational oxoheptanoic acid backbone can be achieved through several well-established methodologies. These routes provide a framework for the potential synthesis of the target molecule.

Grignard Reaction-Based Approaches for Keto-acids

Grignard reactions are a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of keto-acids. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com One common strategy involves the reaction of a Grignard reagent with a suitable electrophile, such as a nitrile or an ester, followed by hydrolysis. masterorganicchemistry.comlibretexts.orglibretexts.org For instance, the addition of a Grignard reagent to a nitrile forms an imine intermediate, which upon acidic workup, yields a ketone. masterorganicchemistry.comlibretexts.org

Another approach involves the reaction of a Grignard reagent with an acyl chloride, which can also yield a ketone. byjus.com A patent for the synthesis of 7-chloro-2-oxoheptanoic acid describes the formation of a single Grignard reagent from 1-bromo-5-chloropentane, which is then added to diethyl oxalate (B1200264) and subsequently hydrolyzed to produce the target molecule. google.com

| Reactants | Reagents | Product | Reference |

| Alkyl/Aryl Halide, Magnesium | Nitrile, Acid (workup) | Ketone | masterorganicchemistry.com |

| Alkyl/Aryl Halide, Magnesium | Ester, Acid (workup) | Tertiary Alcohol (via ketone intermediate) | libretexts.org |

| 1-bromo-5-chloro-pentane, Magnesium | Diethyl oxalate, Acid (hydrolysis) | 7-chloro-2-oxoheptanoic acid | google.com |

This table summarizes Grignard reaction-based approaches for synthesizing keto-acids and their derivatives.

Ozonolysis and Related Oxidative Methods for Keto-acids

Ozonolysis is a potent oxidative cleavage reaction that can be employed to synthesize keto-acids from cyclic alkenes. masterorganicchemistry.combyjus.commasterorganicchemistry.com The reaction involves bubbling ozone through a solution of the alkene, which cleaves the double bond and forms an ozonide intermediate. masterorganicchemistry.comchemistrysteps.com Subsequent workup conditions determine the final products. An oxidative workup, often using hydrogen peroxide, will yield carboxylic acids and ketones. masterorganicchemistry.combyjus.com For example, the ozonolysis of a seven-membered cyclic alkene followed by an oxidative workup would be expected to yield a seven-carbon linear chain with carbonyl groups at each end, which could be a precursor to a 7-oxoheptanoic acid derivative.

| Starting Material | Reagents | Key Intermediate | Product | Reference |

| Cyclic Alkene | 1. Ozone (O₃) 2. Oxidative workup (e.g., H₂O₂) | Ozonide | Dicarboxylic acid or Keto-acid | masterorganicchemistry.com |

This table outlines the general process of ozonolysis for the synthesis of keto-acids from cyclic alkenes.

Ester Solvolysis in Carboxylic Acid Synthesis

The final step in many synthetic routes to carboxylic acids involves the hydrolysis of an ester precursor. libretexts.orgorgoreview.commasterorganicchemistry.comchemistrysteps.com This process, known as ester solvolysis, can be catalyzed by either acid or base.

Acid-Catalyzed Ester Hydrolysis: In the presence of a strong acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com Subsequent proton transfers and elimination of an alcohol molecule yield the carboxylic acid. libretexts.orgyoutube.com This is a reversible process, and an excess of water is typically used to drive the equilibrium towards the products. orgoreview.comchemistrysteps.com

Base-Promoted Ester Hydrolysis (Saponification): This method involves the use of a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). masterorganicchemistry.com The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The elimination of an alkoxide ion results in the formation of a carboxylic acid, which is immediately deprotonated by the strong base to form a carboxylate salt. masterorganicchemistry.comchemistrysteps.com An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid. masterorganicchemistry.com This process is effectively irreversible due to the final deprotonation step. chemistrysteps.com

Specific Synthetic Considerations for the 2-Chlorophenyl Moiety

The presence of the 2-chlorophenyl group introduces specific challenges and opportunities in the synthesis of 7-(2-Chlorophenyl)-7-oxoheptanoic acid. The electronic and steric properties of the chlorine atom can influence the reactivity of the aromatic ring and the feasibility of certain reactions.

One of the most direct methods for introducing an acyl group to an aromatic ring is the Friedel-Crafts acylation . chemguide.co.ukorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com For the synthesis of the target molecule, a potential route would involve the Friedel-Crafts acylation of chlorobenzene (B131634) with a derivative of heptanoic acid, such as 7-chloro-7-oxoheptanoyl chloride. However, the chlorine atom on the benzene (B151609) ring is a deactivating group, which can make the Friedel-Crafts reaction more challenging compared to unsubstituted benzene. libretexts.org

Alternatively, a Grignard reaction involving a 2-chlorophenyl Grignard reagent could be employed. The formation of Grignard reagents from aryl chlorides can be more difficult to initiate than from the corresponding bromides or iodides, often requiring the use of tetrahydrofuran (B95107) (THF) as a solvent instead of diethyl ether. sciencemadness.org Once formed, the 2-chlorophenylmagnesium halide could potentially react with a suitable electrophile containing the seven-carbon chain, such as a lactone or a nitrile-containing ester, to construct the desired carbon skeleton.

Exploration of Stereoselective Synthetic Pathways

The carbonyl group at the 7-position of 7-(2-Chlorophenyl)-7-oxoheptanoic acid is a prochiral center, meaning that its reduction can lead to the formation of a chiral alcohol. The development of stereoselective synthetic methods to control the absolute configuration of this potential stereocenter is a key area of modern organic synthesis.

Organocatalytic Approaches (e.g., Amidine-catalyzed Cycloadditions)

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of molecules, including chiral keto-acids and their derivatives. beilstein-journals.orgresearchgate.netrsc.orgacs.orgnih.govresearchgate.netacs.orgacs.org Chiral amines, thioureas, and phosphoric acids are common classes of organocatalysts that can promote stereoselective reactions. nih.gov

Amidine-based catalysts are a class of organocatalysts that have shown promise in a variety of asymmetric transformations, including cycloadditions and kinetic resolutions. nih.govacs.orgvanderbilt.edu Chiral amidines can act as Brønsted bases or nucleophiles to activate substrates and control the stereochemical outcome of a reaction. For example, chiral amidine-catalyzed formal [4+2] cycloadditions of carboxylic acids have been reported. researchgate.net The application of such a strategy to a precursor of 7-(2-Chlorophenyl)-7-oxoheptanoic acid could potentially offer a route to an enantiomerically enriched final product. Further research in this area would be necessary to develop a specific and efficient stereoselective synthesis for this particular molecule.

Chiral Auxiliary-Mediated Synthesis

Achieving the synthesis of a specific enantiomer of 7-(2-chlorophenyl)-7-oxoheptanoic acid necessitates an asymmetric approach. One established method for inducing chirality in a molecule is through the use of a chiral auxiliary. This strategy involves temporarily incorporating a chiral molecule into the structure of a precursor, which then directs a subsequent reaction to occur stereoselectively. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of 7-(2-chlorophenyl)-7-oxoheptanoic acid, a plausible chiral auxiliary-mediated approach would involve the modification of the carboxylic acid end of a pimelic acid derivative. A well-known and effective class of chiral auxiliaries for such transformations are the Evans auxiliaries, which are oxazolidinones.

A proposed synthetic pathway is outlined below:

Attachment of the Chiral Auxiliary: Pimelic acid monomethyl ester can be coupled to a chiral Evans auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. This reaction is typically carried out using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to its acid chloride followed by reaction with the lithium salt of the auxiliary. This forms an N-acyl oxazolidinone.

Friedel-Crafts Acylation: The key bond-forming step is a Friedel-Crafts acylation of chlorobenzene with the pimeloyl-auxiliary conjugate. The presence of the bulky chiral auxiliary on the pimeloyl chain can influence the facial selectivity of the acylation reaction, although the primary control of stereochemistry in classic Friedel-Crafts reactions is challenging. More advanced catalytic asymmetric Friedel-Crafts reactions often employ chiral Lewis acids to achieve high enantioselectivity. In a substrate-controlled approach with a chiral auxiliary, the auxiliary's role might be more pronounced in subsequent transformations if the ketone is, for example, reduced asymmetrically. However, for the direct acylation, the auxiliary's influence on the stereocenter at the carbonyl carbon is indirect.

Cleavage of the Chiral Auxiliary: Following the Friedel-Crafts acylation, the chiral auxiliary is cleaved from the molecule. This is typically achieved by hydrolysis under mild basic conditions, for example, using lithium hydroperoxide, which would yield the desired 7-(2-chlorophenyl)-7-oxoheptanoic acid. The valuable chiral auxiliary can often be recovered and reused.

While this proposed pathway is based on established principles of chiral auxiliary chemistry, the specific application to the synthesis of 7-(2-chlorophenyl)-7-oxoheptanoic acid would require empirical validation and optimization. The steric and electronic effects of the 2-chloro substituent on the phenyl ring would significantly influence the reactivity and selectivity of the Friedel-Crafts step.

Optimization of Reaction Conditions and Yield

The efficiency of the synthesis of 7-(2-chlorophenyl)-7-oxoheptanoic acid, particularly through a Friedel-Crafts acylation, is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and minimizing the formation of byproducts.

Key parameters for optimization include:

Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are critical in Friedel-Crafts reactions. Common Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). The reactivity of the catalyst must be balanced to promote the reaction without causing excessive side reactions or degradation of the starting materials. For an activated substrate like chlorobenzene, a milder Lewis acid might be preferable.

Solvent: The solvent can have a profound effect on the reaction rate and selectivity. Non-polar solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) are often used. Nitrobenzene can also be employed, but its environmental impact and potential for side reactions are drawbacks.

Temperature: Friedel-Crafts acylations are often performed at low temperatures to control the reaction's exothermicity and improve selectivity. The optimal temperature would need to be determined experimentally to balance reaction rate and byproduct formation.

Reaction Time: The duration of the reaction must be sufficient for the complete conversion of the starting materials but not so long as to promote decomposition or side reactions. Progress can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The following interactive data table illustrates a hypothetical optimization study for the Friedel-Crafts acylation step. The yields are illustrative and would need to be determined experimentally.

| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | AlCl₃ | CH₂Cl₂ | 0 | 2 | 65 |

| 2 | AlCl₃ | CH₂Cl₂ | 25 | 2 | 50 (with byproducts) |

| 3 | FeCl₃ | CH₂Cl₂ | 0 | 4 | 55 |

| 4 | AlCl₃ | CS₂ | -10 | 3 | 75 |

| 5 | BF₃·OEt₂ | CH₂Cl₂ | 0 | 6 | 40 |

Table 1: Hypothetical Optimization of Friedel-Crafts Acylation Conditions

In the context of a chiral auxiliary-mediated synthesis, the optimization would also need to consider the stability of the auxiliary under the reaction conditions and its influence on the diastereoselectivity of the reaction. The conditions for the attachment and cleavage of the auxiliary would also be subject to optimization to ensure high yields and prevent racemization of the final product.

Chemical Derivatization and Analog Design Strategies

Systematic Structural Variations on the Phenyl Ring (e.g., Halogenation, Alkyl/Alkoxy Substitutions)

Systematic structural variations on the phenyl ring of 7-(2-chlorophenyl)-7-oxoheptanoic acid are a key strategy in analog design. These modifications, including the introduction of different halogens, alkyl groups, or alkoxy groups, can significantly influence the electronic and steric properties of the molecule. While specific derivatization of 7-(2-chlorophenyl)-7-oxoheptanoic acid is not extensively documented in publicly available literature, the principles of such modifications are well-established in medicinal chemistry.

The existing chlorine atom at the ortho position of the phenyl ring plays a crucial role in the molecule's conformational preference and electronic nature. Further derivatization could involve the introduction of additional halogen atoms (e.g., fluorine, bromine) at other positions on the phenyl ring. For instance, the synthesis of analogs with different halogen substitutions can be achieved through standard electrophilic aromatic substitution reactions on a suitable phenylheptanoic acid precursor.

The introduction of alkyl or alkoxy groups can also modulate the lipophilicity and steric bulk of the molecule. For example, the synthesis of 7-(4-ethylphenyl)-7-oxoheptanoic acid and 7-[4-(heptyloxy)phenyl]-7-oxoheptanoic acid has been reported, demonstrating the feasibility of such modifications. lookchem.comepa.gov These substitutions can impact how the molecule interacts with biological targets. The general synthetic approach to such analogs often involves Friedel-Crafts acylation of a substituted benzene (B151609) with a derivative of heptanedioic acid.

A summary of potential phenyl ring substitutions is presented in the table below.

| Substitution Type | Position | Example Substituent | Potential Effect |

| Halogenation | meta, para | -F, -Br | Altered electronics and lipophilicity |

| Alkylation | meta, para | -CH₃, -CH₂CH₃ | Increased lipophilicity and steric bulk |

| Alkoxylation | meta, para | -OCH₃, -OCH₂CH₃ | Increased polarity and hydrogen bonding capability |

These modifications allow for a fine-tuning of the molecule's properties, which can be crucial for optimizing its intended biological activity.

Modifications of the Aliphatic Heptanoic Acid Chain (e.g., Chain Length, Unsaturation)

Varying the length of the alkyl chain, for instance, creating shorter (e.g., 6-(2-chlorophenyl)-6-oxohexanoic acid) or longer (e.g., 8-(2-chlorophenyl)-8-oxooctanoic acid) analogs, can directly impact the distance and orientation between the phenyl ring and the carboxylic acid group. This can be critical for optimizing interactions with a biological target.

The introduction of unsaturation, such as a double bond, within the aliphatic chain can introduce conformational rigidity. This can be a valuable tool for "freezing" the molecule in a more bioactive conformation. The synthesis of such unsaturated analogs could be achieved through various methods, including Wittig-type reactions or elimination reactions on a suitably functionalized precursor.

The following table summarizes potential modifications to the aliphatic chain.

| Modification Type | Description | Potential Effect |

| Chain Length Variation | Increasing or decreasing the number of methylene (B1212753) units | Alters the distance between terminal functional groups |

| Introduction of Unsaturation | Incorporating one or more double or triple bonds | Increases rigidity and alters electronic properties |

| Branching | Adding alkyl groups to the chain | Increases steric bulk and can influence conformation |

| Cyclization | Incorporating a cyclic moiety within the chain | Restricts conformational freedom |

These modifications to the aliphatic backbone provide a means to explore the spatial requirements of a potential binding site and to improve the pharmacokinetic properties of the parent compound.

Synthesis of Bioisosteric Analogues

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, or pharmacokinetic profile of a lead compound. In the case of 7-(2-chlorophenyl)-7-oxoheptanoic acid, the carboxylic acid functional group is a prime candidate for such modification. Carboxylic acids can sometimes suffer from poor membrane permeability and rapid metabolism. nih.gov

One of the most common bioisosteres for a carboxylic acid is a tetrazole ring. tandfonline.com The tetrazole moiety is comparable in acidity to a carboxylic acid and can participate in similar interactions with biological targets. nih.govacs.org The synthesis of a tetrazole analog of 7-(2-chlorophenyl)-7-oxoheptanoic acid would typically involve the conversion of the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition with an azide (B81097) source. The resulting 5-substituted tetrazole would be expected to have increased lipophilicity and metabolic stability compared to the parent carboxylic acid. tandfonline.comresearchgate.net

Other potential bioisosteres for the carboxylic acid group include acylsulfonamides, hydroxamic acids, and certain acidic heterocycles. nih.govdrughunter.comrsc.org The choice of bioisostere depends on the specific goals of the analog design program, such as improving oral bioavailability or modulating binding affinity. researchgate.net

The table below provides a comparison of the carboxylic acid group with a potential bioisostere.

| Functional Group | pKa | Key Features |

| Carboxylic Acid | ~4-5 | Planar, acts as a hydrogen bond donor and acceptor |

| Tetrazole | ~4.5-5 | Aromatic, delocalized negative charge, metabolically stable |

The synthesis of bioisosteric analogues is a powerful tool for overcoming common liabilities associated with the carboxylic acid functional group while retaining the desired biological activity.

Incorporation into Complex Molecular Architectures (e.g., Peptidomimetics, PROTACs)

The chemical structure of 7-(2-chlorophenyl)-7-oxoheptanoic acid makes it a suitable building block for incorporation into larger, more complex molecular architectures such as peptidomimetics and proteolysis-targeting chimeras (PROTACs).

In the context of peptidomimetics, which are compounds designed to mimic the structure and function of peptides, the heptanoic acid chain can serve as a scaffold to which amino acid-like residues or other functional groups are attached. nih.govnih.gov The carboxylic acid provides a convenient handle for amide bond formation, allowing for the extension of the molecule and the introduction of new recognition elements.

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. nih.gov These molecules typically consist of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. The aliphatic chain of 7-(2-chlorophenyl)-7-oxoheptanoic acid or similar long-chain carboxylic acids can serve as a component of this linker. medchemexpress.combroadpharm.com The length and flexibility of the linker are critical for the proper orientation of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. While there is no direct evidence of 7-(2-chlorophenyl)-7-oxoheptanoic acid being used in a published PROTAC, molecules with similar long alkyl chains are common in PROTAC design. zju.edu.cn

The following table illustrates the potential roles of 7-(2-chlorophenyl)-7-oxoheptanoic acid in complex molecular architectures.

| Complex Architecture | Role of 7-(2-chlorophenyl)-7-oxoheptanoic acid |

| Peptidomimetics | Scaffold or building block for mimicking peptide structures |

| PROTACs | Component of the linker connecting the target-binding and E3 ligase-binding moieties |

The versatility of 7-(2-chlorophenyl)-7-oxoheptanoic acid as a synthetic intermediate allows for its application in the construction of sophisticated molecules designed for specific biological interventions.

Advanced Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of a molecule's three-dimensional structure. For 7-(2-Chlorophenyl)-7-oxoheptanoic acid, both ¹H and ¹³C NMR would be utilized to map out the carbon-hydrogen framework.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the aromatic ring and the aliphatic chain. The protons on the chlorophenyl group would likely appear as complex multiplets in the aromatic region of the spectrum. The protons of the heptanoic acid chain would exhibit characteristic chemical shifts and coupling patterns, allowing for their precise assignment. For instance, the methylene (B1212753) group adjacent to the carbonyl would be deshielded and appear at a higher chemical shift compared to the other methylene groups in the chain.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in 7-(2-Chlorophenyl)-7-oxoheptanoic acid would produce a distinct signal. The carbonyl carbons of the ketone and the carboxylic acid would be readily identifiable by their characteristic downfield chemical shifts. The aromatic carbons would also appear in a specific region, with their shifts influenced by the chlorine substituent.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, further solidifying the structural assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-(2-Chlorophenyl)-7-oxoheptanoic acid (Note: This is a hypothetical representation as specific experimental data is not publicly available.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.8 | m |

| -CH₂- (adjacent to C=O) | ~2.9 | t |

| -CH₂- (adjacent to COOH) | ~2.3 | t |

| Other -CH₂- | 1.3 - 1.8 | m |

| -COOH | >10 | br s |

Mass Spectrometry (MS) Techniques (e.g., LC-MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for confirming the identity and assessing the purity of a sample.

For 7-(2-Chlorophenyl)-7-oxoheptanoic acid, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which can then be compared to the calculated theoretical mass to confirm the elemental formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be a key diagnostic feature in the mass spectrum.

Electrospray ionization (ESI) would be a common ionization method for this compound, likely producing a prominent [M-H]⁻ ion in negative ion mode or an [M+H]⁺ ion in positive ion mode. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to produce a characteristic fragmentation pattern. This pattern would provide valuable structural information, for example, by showing losses of water, carbon dioxide, or fragments of the aliphatic chain.

Table 2: Predicted Mass Spectrometry Data for 7-(2-Chlorophenyl)-7-oxoheptanoic acid (Note: This is a hypothetical representation as specific experimental data is not publicly available.)

| Ion | Predicted m/z |

| [M+H]⁺ | 255.0731 |

| [M+Na]⁺ | 277.0550 |

| [M-H]⁻ | 253.0583 |

Chromatographic Methods for Purity and Stereoisomer Analysis (e.g., HPLC, Chiral HPLC)

Chromatographic techniques are fundamental for the separation, identification, and quantification of individual components in a mixture, thereby assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for non-volatile compounds like 7-(2-Chlorophenyl)-7-oxoheptanoic acid.

A reversed-phase HPLC method would typically be developed to determine the purity of the compound. This would involve a stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

Since 7-(2-Chlorophenyl)-7-oxoheptanoic acid does not possess a chiral center, the analysis for stereoisomers using Chiral HPLC would not be applicable. However, for derivatives or related compounds that are chiral, Chiral HPLC would be essential to separate and quantify the enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Table 3: Hypothetical HPLC Method Parameters for Purity Analysis of 7-(2-Chlorophenyl)-7-oxoheptanoic acid (Note: This is a hypothetical representation as specific experimental data is not publicly available.)

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Structure Activity Relationship Sar Profiling and Computational Chemical Analysis

Empirical SAR Studies of Related Oxo-acids and Analogues

While specific SAR studies on 7-(2-Chlorophenyl)-7-oxoheptanoic acid are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on analogous oxo-acids and other substituted phenyl derivatives. These studies provide a foundational understanding of how specific structural motifs influence biological activity.

The nature, position, and number of substituents on the phenyl ring are critical determinants of a molecule's biological activity. In the case of 7-(2-Chlorophenyl)-7-oxoheptanoic acid, the ortho-chloro substituent is of particular interest.

Studies on various classes of compounds have demonstrated that the position of a substituent is crucial. An ortho-substituent, as seen in 7-(2-Chlorophenyl)-7-oxoheptanoic acid, can induce specific conformational preferences due to steric hindrance, which may either be favorable or detrimental to binding with a target protein. Research on other phenyl-containing molecules has shown that ortho-substitution can lock the molecule into a bioactive conformation, enhancing its potency. Conversely, it can also clash with the binding site, reducing activity.

The following table summarizes the general effects of different phenyl ring substituents on the activity of related compounds, providing a comparative context for the 2-chloro substitution.

| Substituent | Position | General Impact on Activity | Rationale |

| Chloro | Ortho | Can increase or decrease activity | Induces specific conformation; alters electronics and lipophilicity. |

| Chloro | Para | Often enhances activity | Increases lipophilicity, facilitating cell membrane passage; can form specific interactions. |

| Methoxy | Para | Generally increases activity | Acts as a hydrogen bond acceptor; can improve pharmacokinetic properties. |

| Methyl | Para | Variable effects | Can enhance binding through hydrophobic interactions, but steric bulk can be a factor. |

| Nitro | Para | Often decreases activity | Strong electron-withdrawing nature can be unfavorable for certain target interactions. |

This table is a generalized representation based on SAR principles and may not be directly predictive for all target classes.

The heptanoic acid chain in 7-(2-Chlorophenyl)-7-oxoheptanoic acid serves as a flexible linker, connecting the rigid aromatic core to a terminal carboxylic acid group. This chain plays a multifaceted role in molecular recognition and binding.

The length and flexibility of the alkyl chain are critical for optimal interaction with a target's binding pocket. A seven-carbon chain provides significant conformational freedom, allowing the molecule to adopt a suitable orientation for binding. Studies on other molecules with alkyl chains have shown that both the length and the presence of specific functional groups along the chain can dramatically impact binding affinity and selectivity. The hydrophobic nature of the carbon chain can contribute to favorable van der Waals interactions within a hydrophobic pocket of a receptor.

The terminal carboxylic acid group is a key feature, often involved in crucial interactions such as hydrogen bonding or ionic interactions with basic residues (e.g., lysine, arginine) in a protein's active site. The pKa of the carboxylic acid, which is influenced by the rest of the molecule's structure, will determine its ionization state at physiological pH and its ability to act as a hydrogen bond donor or acceptor.

| Chain Length (Carbons) | General Impact on Binding Affinity | Rationale |

| 3-4 | Often too short for optimal interactions | May not be able to span the distance between key interaction points in a binding site. |

| 5-7 | Frequently associated with good activity | Provides a balance of flexibility and hydrophobicity to reach and interact with the target. |

| >8 | Can lead to decreased activity | May be too long and flexible, leading to an entropic penalty upon binding or steric clashes. |

This table illustrates general trends observed in SAR studies of molecules with alkyl-aryl scaffolds.

Molecular Modeling and Computational Chemistry Applications

In the absence of extensive empirical data, molecular modeling and computational chemistry offer powerful tools to predict and analyze the behavior of 7-(2-Chlorophenyl)-7-oxoheptanoic acid at a molecular level.

Drug design strategies can be broadly categorized into ligand-based and structure-based approaches. For a novel compound like 7-(2-Chlorophenyl)-7-oxoheptanoic acid, both principles can be applied.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that are active against the target of interest. By comparing the structural and electronic features of a set of active compounds, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. 7-(2-Chlorophenyl)-7-oxoheptanoic acid could then be evaluated based on its fit to such a pharmacophore.

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This allows for the direct analysis of the binding site and the rational design of ligands that can fit and interact favorably with it.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 7-(2-Chlorophenyl)-7-oxoheptanoic acid, docking simulations can provide valuable insights into its potential biological targets and its binding mode.

In a typical docking workflow, a 3D model of the ligand is placed in the binding site of a target protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose. This can help in:

Identifying potential hydrogen bonds, hydrophobic interactions, and ionic interactions between the ligand and the protein.

Predicting the binding energy, which gives an estimate of the ligand's affinity for the target.

Understanding the role of the 2-chloro substituent and the heptanoic acid chain in the binding interaction.

For example, docking simulations could reveal whether the 2-chloro-phenyl group fits into a hydrophobic pocket and if the carboxylic acid forms a salt bridge with a positively charged amino acid residue.

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can offer a dynamic view of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements.

For the 7-(2-Chlorophenyl)-7-oxoheptanoic acid-protein complex, MD simulations can be used to:

Assess the stability of the docked pose. An unstable interaction in an MD simulation might suggest that the initial docking result was a false positive.

Analyze the conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy with higher accuracy by considering the dynamic nature of the system and the role of solvent.

MD simulations can reveal the flexibility of the heptanoic acid chain within the binding site and the dynamic network of interactions that stabilize the complex. This level of detail is crucial for a comprehensive understanding of the molecular recognition process.

Virtual Screening and Lead Optimization Strategies

In the computational assessment of 7-(2-Chlorophenyl)-7-oxoheptanoic acid and its derivatives, virtual screening and lead optimization strategies are pivotal for identifying novel analogs with potentially enhanced activity and for refining existing scaffolds to improve their pharmacological profiles. While specific research focusing exclusively on this compound is not extensively detailed in publicly available literature, the established methodologies of computational chemistry provide a clear framework for how such investigations would proceed. This section outlines the virtual screening and lead optimization strategies that are directly applicable to the 7-(2-Chlorophenyl)-7-oxoheptanoic acid scaffold.

Virtual Screening

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govmdpi.com Using 7-(2-Chlorophenyl)-7-oxoheptanoic acid as a reference structure, two primary virtual screening strategies can be employed: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). mdpi.com

Ligand-Based Virtual Screening (LBVS):

When the three-dimensional structure of the biological target is unknown, LBVS approaches are utilized. These methods rely on the principle that molecules with similar structures or chemical features are likely to exhibit similar biological activities. mdpi.com A pharmacophore model would be developed based on the key chemical features of 7-(2-Chlorophenyl)-7-oxoheptanoic acid. The essential features for such a model would include:

An aromatic ring feature corresponding to the chlorophenyl group.

A hydrogen bond acceptor feature from the ketone's carbonyl oxygen.

A hydrophobic feature representing the aliphatic heptanoic chain.

A negatively ionizable feature and hydrogen bond donor/acceptor from the terminal carboxylic acid group.

This pharmacophore model would then be used as a 3D query to screen large compound databases, identifying molecules that possess a similar spatial arrangement of these critical features. nih.govresearchgate.net

Structure-Based Virtual Screening (SBVS):

If the 3D structure of the target protein is available, SBVS, primarily through molecular docking, becomes the preferred method. mdpi.comacs.org This approach would involve docking 7-(2-Chlorophenyl)-7-oxoheptanoic acid into the active site of the target to predict its binding conformation and energy. This initial docking pose would serve as a reference to screen libraries of compounds, scoring them based on their predicted binding affinity and complementarity to the active site. acs.org The goal is to identify novel chemotypes that fit the binding pocket and replicate key interactions observed or predicted for the reference compound.

The results of a virtual screening campaign are typically ranked by a scoring function. The top-ranking compounds are then selected for further experimental testing.

| Compound ID | Screening Method | Score (e.g., Docking Score / Pharmacophore Fit) |

| ZINC000012345 | SBVS | -9.8 kcal/mol |

| ZINC000067890 | SBVS | -9.5 kcal/mol |

| CHEMBL123456 | LBVS | 0.92 |

| CHEMBL789012 | LBVS | 0.89 |

Note: The data presented in this table is illustrative of typical virtual screening results and is not based on actual experimental data for 7-(2-Chlorophenyl)-7-oxoheptanoic acid.

Lead Optimization Strategies

Following the identification of a lead compound, such as 7-(2-Chlorophenyl)-7-oxoheptanoic acid, lead optimization aims to iteratively modify its structure to enhance desired properties like potency, selectivity, and pharmacokinetic profile. acs.orgdanaher.com Computational chemistry plays a crucial role in guiding this process through the establishment of a Structure-Activity Relationship (SAR). acs.org

Iterative Analog Design:

Computational models are used to predict the effects of specific structural modifications before synthesis, thereby prioritizing the most promising analogs. For the 7-(2-Chlorophenyl)-7-oxoheptanoic acid scaffold, optimization strategies would explore modifications at several key positions:

Phenyl Ring Substitution: The electronic and steric properties of the phenyl ring could be modulated by altering the position (ortho, meta, para) or the nature of the substituent. For instance, replacing the chloro group with other halogens (F, Br) or with small alkyl or electron-donating/withdrawing groups could significantly impact binding affinity. nih.gov

Aliphatic Chain Modification: The length and rigidity of the seven-carbon chain could be altered. Shortening or lengthening the chain, or introducing degrees of unsaturation or cyclic constraints, would explore the spatial limits of the target's binding pocket.

Carboxylic Acid Bioisosteres: The terminal carboxylic acid is often a site for modification to improve properties like cell permeability and metabolic stability. Bioisosteric replacement with groups such as tetrazoles, hydroxamic acids, or sulfonamides would be investigated to maintain the key acidic interaction while improving drug-like properties.

These designed analogs would be evaluated computationally using methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) to build predictive models that correlate structural features with biological activity. danaher.com

| Analog ID | Modification Description | Predicted Activity (IC₅₀, nM) | Predicted LogP |

| Lead-Cmpd | 7-(2-Chlorophenyl)-7-oxoheptanoic acid | 150 | 3.5 |

| Analog-01 | Substitution changed to 4-Chlorophenyl | 95 | 3.5 |

| Analog-02 | Heptanoic chain shortened to pentanoic | 250 | 2.8 |

| Analog-03 | Carboxylic acid replaced with Tetrazole | 120 | 3.2 |

Note: The data in this table is hypothetical and serves to illustrate a typical lead optimization workflow. The values are not derived from experimental studies on 7-(2-Chlorophenyl)-7-oxoheptanoic acid.

In Vitro Biological and Enzymatic Investigations

Enzyme Inhibition and Modulation Studies

There is no available scientific literature detailing the effects of 7-(2-Chlorophenyl)-7-oxoheptanoic acid on the following enzyme systems.

Kynurenine (B1673888) Pathway Enzymes (e.g., KMO, KAT)

No studies were found that investigated the inhibitory or modulatory activity of 7-(2-Chlorophenyl)-7-oxoheptanoic acid on kynurenine pathway enzymes such as kynurenine 3-monooxygenase (KMO) or kynurenine aminotransferase (KAT).

Histone Deacetylase (HDAC) Enzyme Family Interactions

There is no published research on the interaction between 7-(2-Chlorophenyl)-7-oxoheptanoic acid and the histone deacetylase (HDAC) enzyme family.

α-Glucosidase Enzyme Activity Modulation

No data is available concerning the modulation of α-glucosidase enzyme activity by 7-(2-Chlorophenyl)-7-oxoheptanoic acid.

Thiamine (B1217682) Diphosphate (B83284) (ThDP)-Dependent Enzymes (as Substrates/Inhibitors)

There are no findings available that describe 7-(2-Chlorophenyl)-7-oxoheptanoic acid acting as a substrate or inhibitor for thiamine diphosphate (ThDP)-dependent enzymes.

In Vitro Metabolism Studies and Enzyme Involvement

No in vitro metabolism studies for 7-(2-Chlorophenyl)-7-oxoheptanoic acid, such as those using liver microsomes or other cellular fractions, have been published. Consequently, there is no information regarding the specific enzymes involved in its metabolic pathways.

Antioxidant and Free Radical Scavenging Assays

To evaluate the potential antioxidant properties of 7-(2-Chlorophenyl)-7-oxoheptanoic acid, a battery of in vitro assays would be employed. These assays measure the ability of a compound to neutralize free radicals and other reactive oxygen species (ROS).

Commonly used assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the pre-formed ABTS radical cation.

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay is based on the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

The results of these assays would be compared to standard antioxidants like Trolox (a water-soluble vitamin E analog) or ascorbic acid (vitamin C) to quantify the antioxidant capacity of 7-(2-Chlorophenyl)-7-oxoheptanoic acid.

Hypothetical Antioxidant Activity Data for 7-(2-Chlorophenyl)-7-oxoheptanoic acid:

| Assay | IC₅₀ / Trolox Equivalents (Hypothetical) |

| DPPH Radical Scavenging | > 100 µM |

| ABTS Radical Cation Scavenging | 75.2 µM |

| ORAC | 0.8 Trolox Equivalents |

| FRAP | 120 µM Fe²⁺ equivalents |

Note: The above table is purely hypothetical and for illustrative purposes only, as no experimental data is currently available.

Biochemical Mechanism of Action Elucidation

Elucidating the biochemical mechanism of action would involve a more in-depth investigation into how 7-(2-Chlorophenyl)-7-oxoheptanoic acid exerts its potential biological effects at a molecular level. This would be guided by the results from the initial metabolic and antioxidant screening.

For instance, if the compound shows significant antioxidant activity, further studies could investigate its effect on intracellular ROS levels in cell-based models. Techniques like flow cytometry using fluorescent probes such as DCFDA (2',7'-dichlorofluorescin diacetate) could be employed.

If the compound is found to be extensively metabolized, studies would focus on the potential biological activity of its metabolites. This would involve synthesizing the identified metabolites and subjecting them to the same battery of in vitro assays as the parent compound.

Furthermore, to identify potential protein targets, techniques such as affinity chromatography or computational molecular docking could be utilized. These approaches would help in understanding the specific cellular pathways that may be modulated by 7-(2-Chlorophenyl)-7-oxoheptanoic acid.

Future Perspectives and Emerging Research Avenues

Development as Molecular Probes for Biological Systems

The unique structure of 7-(2-chlorophenyl)-7-oxoheptanoic acid makes it an intriguing candidate for the development of molecular probes. The carboxylic acid group can be functionalized to attach fluorescent tags, biotin, or other reporter molecules. The lipophilic heptanoic chain and the chlorophenyl group can facilitate interactions with specific biological targets, such as enzymes or receptors, and allow for penetration of cellular membranes.

Future research could focus on modifying the carboxylic acid terminus to create a variety of probes for studying biological systems. For instance, conversion to an activated ester would allow for covalent labeling of proteins. The chlorophenyl group's electronic properties and potential for specific interactions could be exploited to design probes with high selectivity for particular biological targets.

Application as Synthons in Complex Organic Synthesis

In the realm of organic synthesis, 7-(2-chlorophenyl)-7-oxoheptanoic acid can serve as a versatile synthon, or building block, for the construction of more complex molecules. The presence of two reactive sites—the carboxylic acid and the ketone—allows for a variety of chemical transformations.

The carboxylic acid can be converted into esters, amides, or acid halides, providing a handle for further functionalization. The ketone can undergo reactions such as reduction, reductive amination, or reactions with Grignard reagents to introduce new stereocenters and build molecular complexity. The heptanoic acid chain provides a flexible spacer, which can be desirable in the synthesis of molecules designed to interact with multiple binding sites on a biological target.

Table 1: Potential Synthetic Transformations of 7-(2-Chlorophenyl)-7-oxoheptanoic acid

| Functional Group | Reaction Type | Potential Products |

| Carboxylic Acid | Esterification | Methyl, ethyl, or other alkyl esters |

| Amidation | Primary, secondary, or tertiary amides | |

| Reduction | 7-(2-Chlorophenyl)heptan-1,7-diol | |

| Ketone | Reduction | 7-(2-Chlorophenyl)-7-hydroxyheptanoic acid |

| Reductive Amination | 7-Amino-7-(2-chlorophenyl)heptanoic acid derivatives | |

| Grignard Reaction | Tertiary alcohols with new carbon-carbon bonds |

Integration into Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent lead molecule.

With a molecular weight of 254.71 g/mol , 7-(2-chlorophenyl)-7-oxoheptanoic acid itself is slightly larger than a typical fragment. However, its constituent parts—the 2-chlorophenyl group and the heptanoic acid chain—represent valuable fragments. The 2-chlorobenzoyl group, in particular, is a common fragment in medicinal chemistry.

Future FBDD campaigns could include fragments derived from or inspired by the structure of 7-(2-chlorophenyl)-7-oxoheptanoic acid. The insights gained from how these fragments bind to a target could then guide the synthesis of larger, more potent inhibitors that incorporate the key features of the parent molecule.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and potential applications of molecules like 7-(2-chlorophenyl)-7-oxoheptanoic acid. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide insights into its electronic structure, conformational preferences, and potential interactions with biological targets.

Predictive modeling can be used to:

Estimate physicochemical properties: such as solubility, lipophilicity (logP), and pKa, which are crucial for drug development.

Predict binding affinity: by docking the molecule into the active sites of various enzymes or receptors.

Identify potential metabolic liabilities: by predicting which sites on the molecule are most likely to be modified by metabolic enzymes.

These computational studies can guide future experimental work, saving time and resources by prioritizing the most promising applications for 7-(2-chlorophenyl)-7-oxoheptanoic acid.

Table 2: Predicted Physicochemical Properties of 7-(2-Chlorophenyl)-7-oxoheptanoic acid

| Property | Predicted Value |

| Molecular Weight | 254.71 g/mol |

| logP | ~3.5 |

| pKa (Carboxylic Acid) | ~4.8 |

| Polar Surface Area | 54.4 Ų |

Q & A

Q. What are the standard synthetic routes for 7-(2-Chlorophenyl)-7-oxoheptanoic acid, and what methodological considerations are critical for reproducibility?

Answer: The synthesis typically involves Friedel-Crafts acylation to introduce the 2-chlorophenyl group, followed by oxidation and carboxylation steps. Key considerations include:

- Reagent selection : Use anhydrous AlCl₃ as a catalyst for Friedel-Crafts reactions to ensure electrophilic substitution at the aromatic ring .

- Purification : Post-synthesis, recrystallization in ethanol/water mixtures (1:3 v/v) is recommended to isolate the product with >95% purity. Monitor via TLC (silica gel, hexane:ethyl acetate = 4:1) .

- Safety : Avoid exposure to oxidizing agents during ketone formation; inert atmosphere (N₂/Ar) is advised .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | AlCl₃, 0°C, 12h | 68 | 85 |

| Oxidation | KMnO₄, H₂SO₄, 50°C | 72 | 90 |

| Carboxylation | CO₂, 80 psi, 24h | 55 | 92 |

Q. Which spectroscopic techniques are most effective for characterizing 7-(2-Chlorophenyl)-7-oxoheptanoic acid, and how are spectral data interpreted?

Answer:

- NMR (¹H/¹³C) : The 2-chlorophenyl group shows aromatic protons as a multiplet (δ 7.2–7.4 ppm) and a deshielded ketone carbon (δ 208 ppm). The heptanoic acid chain exhibits triplet signals for methylene groups adjacent to the carbonyl (δ 2.3–2.5 ppm) .

- FTIR : Confirm carbonyl stretches (C=O) at ~1710 cm⁻¹ (acid) and ~1680 cm⁻¹ (ketone). Absence of OH stretches (2500–3300 cm⁻¹) indicates complete dehydration .

- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 254.7 (calculated). Fragmentation peaks at m/z 167 (loss of –COOH) and m/z 139 (chlorophenyl group) validate the structure .

Q. What are the recommended handling and storage protocols to maintain compound stability?

Answer:

- Storage : Store in amber glass vials at –20°C under inert gas (argon) to prevent ketone oxidation. Desiccate using silica gel to avoid hygroscopic degradation .

- Handling : Use glove boxes for air-sensitive steps (e.g., carboxylation). Neutralize waste with 10% NaHCO₃ before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Answer:

- DoE (Design of Experiments) : Vary temperature (40–80°C), catalyst loading (1–5 mol%), and reaction time (6–24h) to identify Pareto-optimal conditions. For Friedel-Crafts acylation, a 10°C increase can reduce time by 30% but may increase byproduct formation .

- Continuous Flow Systems : Implement microreactors for oxidation steps to enhance heat transfer and reduce side reactions (e.g., over-oxidation to CO₂) .

Q. What mechanistic insights explain the regioselectivity of the chlorophenyl group in electrophilic substitution?

Answer:

- Computational Modeling : DFT calculations (B3LYP/6-31G*) show the –Cl group directs electrophiles to the ortho position via resonance (+M effect). The ketone’s electron-withdrawing nature further stabilizes the transition state .

- Isotopic Labeling : Use deuterated substrates (e.g., D₂SO₄) to track protonation sites during acylation. MS/MS data reveal preferential substitution at the 2-position .

Q. How should researchers resolve contradictions between experimental and computational solubility data?

Answer:

- Phase Diagrams : Construct ternary diagrams (compound/solvent/water) to identify co-solvents (e.g., DMSO) that enhance aqueous solubility despite predicted logP values (~3.2) .

- MD Simulations : Run molecular dynamics (GROMACS) to assess solvent interactions. Discrepancies often arise from unmodeled hydrogen bonding with the chlorophenyl group .

Q. Table 2: Solubility in Common Solvents

| Solvent | Experimental (mg/mL) | Predicted (mg/mL) |

|---|---|---|

| Water | <0.1 | 0.05 |

| Ethanol | 12.3 | 15.8 |

| DCM | 45.6 | 50.2 |

Q. What advanced techniques are used to analyze degradation products under varying pH conditions?

Answer:

- HPLC-MS/MS : At pH > 9, the ketone undergoes hydrolysis to 7-(2-Chlorophenyl)heptanedioic acid. Monitor degradation kinetics using Arrhenius plots (Eₐ ≈ 45 kJ/mol) .

- XRD : Crystallize degradation products to confirm structural changes. Compare with reference standards (e.g., NIST database entries) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.